BenchChemオンラインストアへようこそ!

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide

CCR4 antagonist GPCR pharmacology chemotaxis inhibition

Scientifically differentiated building block for CCR4 antagonist development (IC50=27.5nM). Features dual reactive handles: 6-chloro for SNAr/cross-coupling and 4-carboxamide for amide coupling, enabling divergent library synthesis. The 2-cyclopropyl group provides conformational constraint for enhanced metabolic stability. Ideal for SAR studies.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62
CAS No. 2092841-66-0
Cat. No. B2528140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopropylpyrimidine-4-carboxamide
CAS2092841-66-0
Molecular FormulaC8H8ClN3O
Molecular Weight197.62
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)C(=O)N
InChIInChI=1S/C8H8ClN3O/c9-6-3-5(7(10)13)11-8(12-6)4-1-2-4/h3-4H,1-2H2,(H2,10,13)
InChIKeyPFGLOEYJGSUXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide (2092841-66-0): Procurement-Ready Specification and Structural Identity for Research Applications


6-Chloro-2-cyclopropylpyrimidine-4-carboxamide (CAS 2092841-66-0, C8H8ClN3O, MW 197.62) is a polysubstituted pyrimidine building block featuring a chloro group at the 6-position, a cyclopropyl group at the 2-position, and a primary carboxamide at the 4-position of the pyrimidine core . This specific substitution pattern distinguishes it from both mono-substituted and alternative polysubstituted pyrimidine carboxamides. The compound is commercially available with a purity specification of 95% and serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active heterocyclic compounds . The combination of a chloro leaving group, a conformationally constrained cyclopropyl moiety, and a primary carboxamide provides multiple synthetic handles for derivatization in structure-activity relationship (SAR) studies and lead optimization programs.

Why 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide Cannot Be Interchanged with Generic Pyrimidine Carboxamide Analogs


Generic substitution among pyrimidine-4-carboxamide derivatives is not scientifically valid due to the critical influence of substituent identity and position on both target engagement and synthetic utility. In trisubstituted pyrimidine amide scaffolds evaluated as CCR4 antagonists, the 6-position substituent significantly modulates antagonist potency, with chloro-substituted compounds demonstrating distinct activity profiles compared to piperidinyl or morpholinyl analogs [1]. Furthermore, the cyclopropyl group at the 2-position introduces a unique conformational constraint that alters both molecular geometry and physicochemical properties (e.g., LogP = 1.11, TPSA = 68.87) relative to methyl, hydrogen, or larger alkyl-substituted comparators . Interchanging this compound with a generic pyrimidine-4-carboxamide lacking the 6-chloro or 2-cyclopropyl moieties would fundamentally alter reactivity at the chloro position for nucleophilic aromatic substitution, compromise the spatial orientation required for specific target binding, and modify the hydrogen-bonding capacity of the scaffold. The evidence presented below quantifies these differentiating characteristics against specific structural comparators.

Quantitative Differentiation of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide: Direct Comparative Evidence for Scientific Selection


CCR4 Antagonist Potency of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide vs. 6-Chloro-N-Substituted Analogs in GTPγS Binding Assays

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide demonstrates CCR4 antagonist activity with an IC50 of 27.5 nM in a [35S]-GTPγS binding assay using human CCR4 expressed in CHO membranes [1]. This potency falls within the range observed for structurally related 6-chloro pyrimidine CCR4 antagonists, though it is moderately less potent than the most optimized analog in this series (BDBM50500894 / CHEMBL3799578) which exhibits an IC50 of 7.90 nM under identical assay conditions [2]. Another closely related comparator, BDBM50380872 (CHEMBL2018959), shows an IC50 of 22.9 nM in the same assay system [3]. The cyclopropyl substitution at the 2-position, combined with the primary carboxamide at the 4-position, distinguishes the target compound from these comparators which feature N-substituted amide variants. The target compound also displays a Ki of 15.8 nM in a displacement assay measuring [125I]TARC binding to human CCR4 [1].

CCR4 antagonist GPCR pharmacology chemotaxis inhibition immunomodulation

6-Position Chloro Group as a Synthetic Handle: Reactivity Differentiation from Piperidinyl and Morpholinyl Analogs

The 6-chloro substituent on 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling further functionalization that is not possible with 6-piperidinyl or 6-morpholinyl analogs. In SAR studies of trisubstituted pyrimidine amide derivatives, replacement of the chlorine substituent at the 6-position with a piperidinyl ring (compound 7a) or morpholinyl ring (compound 7b) resulted in structurally distinct compounds with altered biological profiles and eliminated the synthetic versatility provided by the chloro leaving group [1]. The chloro group enables subsequent derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or direct nucleophilic displacement with amines, alcohols, or thiols, thereby serving as a strategic diversification point for library synthesis and lead optimization. In contrast, the 6-piperidinyl and 6-morpholinyl analogs are terminal derivatives that cannot be readily further functionalized at that position.

nucleophilic aromatic substitution medicinal chemistry SAR exploration derivatization

2-Cyclopropyl Conformational Constraint vs. 2-Methyl or 2-Hydrogen Pyrimidine-4-carboxamide Analogs

The 2-cyclopropyl substituent on 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide introduces a unique conformational constraint and electronic environment distinct from 2-methyl, 2-ethyl, or unsubstituted (2-hydrogen) pyrimidine-4-carboxamide analogs. Cyclopropyl groups are recognized in medicinal chemistry as privileged moieties that restrict bond rotation, enhance metabolic stability by reducing CYP-mediated oxidation at adjacent positions, and occupy a unique steric volume between that of an ethyl and an isopropyl group while presenting distinct π-character due to Walsh orbital interactions [1]. The 4-pyrimidinecarboxamide patent literature from Synthelabo explicitly describes cyclopropyl as one of the defined X substituents alongside hydrogen, fluorine, chlorine, and methoxy for compounds with therapeutic utility in treating lower urinary tract disorders, confirming its recognized value in this scaffold class [2]. The combination of 2-cyclopropyl with 6-chloro and 4-carboxamide creates a substitution pattern that cannot be replicated by 2-methyl, 2-ethyl, or 2-hydrogen analogs, which would present different molecular geometries, altered LogP values, and modified target-binding conformations.

conformational restriction molecular design bioisosterism physicochemical optimization

Primary Carboxamide Hydrogen-Bonding Capacity vs. N-Substituted Carboxamide Analogs

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide contains a primary carboxamide (-CONH2) at the 4-position, providing distinct hydrogen-bonding capacity and synthetic utility compared to N-substituted carboxamide analogs such as N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-cyclopropylpyrimidine-4-carboxamide dihydrochloride (CAS 2418676-90-9) . The primary carboxamide offers two hydrogen-bond donor sites (NH2) and one acceptor site (C=O), enabling bidentate interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that N-monosubstituted or N,N-disubstituted carboxamides cannot form . Additionally, the primary carboxamide serves as a precursor for further synthetic elaboration via amide coupling, dehydration to nitrile, reduction to aminomethyl, or Hofmann rearrangement, whereas N-substituted carboxamide analogs are typically terminal functional groups that limit downstream diversification. This differentiation is critical for researchers designing compound libraries where the carboxamide is intended as a pharmacophoric anchor rather than a terminal capping group.

hydrogen bonding pharmacophore design solubility optimization target engagement

Optimal Research Applications for 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide Based on Quantified Differentiation Evidence


Medicinal Chemistry: CCR4 Antagonist Lead Optimization and SAR Expansion

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is well-suited for CCR4 antagonist lead optimization programs requiring compounds with sub-30 nM potency in GTPγS binding assays [1]. The compound demonstrates CCR4 antagonist activity (IC50 = 27.5 nM) comparable to other 6-chloro pyrimidine analogs (22.9 nM), providing a validated starting point for further structural modifications [1]. The combination of a reactive 6-chloro handle and a primary 4-carboxamide enables two-directional SAR exploration: diversification at the 6-position via SNAr or cross-coupling while retaining the carboxamide for target hydrogen bonding or further elaboration. Researchers should prioritize this compound when seeking a CCR4-active scaffold with multiple synthetic vectors rather than terminal analogs such as 6-piperidinyl or 6-morpholinyl derivatives that lack further derivatization potential [2].

Parallel Library Synthesis: Utilization of Orthogonal Reactive Handles for Divergent Chemistry

This compound provides two orthogonal reactive sites for divergent library synthesis: the 6-chloro group (electrophilic, SNAr/cross-coupling) and the primary 4-carboxamide (nucleophilic, amide coupling precursor) [1]. Unlike 6-piperidinyl or 6-morpholinyl pyrimidine analogs which offer no reactive handle at the 6-position, 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide enables sequential or parallel derivatization at both the 6-position and the carboxamide group [1]. This dual-reactivity profile allows for the efficient generation of diverse compound libraries from a single intermediate, making it cost-effective for high-throughput screening deck expansion and fragment-based drug discovery programs where synthetic efficiency directly correlates with screening success rates.

Conformational Probe Studies: Investigating Cyclopropyl Effects on Target Binding and Metabolic Stability

The 2-cyclopropyl substituent on 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide makes it an appropriate tool compound for investigating the effects of conformational restriction on target binding and metabolic stability [1]. Cyclopropyl groups are established in medicinal chemistry as moieties that enhance metabolic stability by reducing CYP-mediated oxidation while presenting unique π-character via Walsh orbital interactions that can improve target-binding complementarity [1]. Researchers conducting head-to-head comparisons between 2-cyclopropyl, 2-methyl, and 2-hydrogen pyrimidine-4-carboxamide analogs can use this compound to quantify the contributions of the cyclopropyl fragment to in vitro potency, metabolic half-life in microsomal assays, and target residence time. The Synthelabo patent explicitly identifies cyclopropyl as a privileged substituent in the 4-pyrimidinecarboxamide scaffold class, supporting its selection for such mechanistic studies [2].

GPCR Pharmacology: CCR4-Mediated Chemotaxis Inhibition Assays

Based on its validated CCR4 antagonist activity in GTPγS binding assays (IC50 = 27.5 nM) [1], 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is suitable for use as a reference compound or tool molecule in functional assays of CCR4-mediated chemotaxis. The compound can serve as a benchmark for evaluating novel CCR4 antagonists in chemotaxis inhibition assays similar to those described for trisubstituted pyrimidine amide derivatives, where compound 1 (IC50 = 0.078 μM) and optimized analogs (IC50 = 0.064-0.077 μM) were assessed in CCR4-MDC chemotaxis assays [2]. While the target compound exhibits moderate potency relative to the most optimized series members (7.90 nM), its structural features—particularly the primary carboxamide—make it valuable for studying the relationship between hydrogen-bonding capacity and functional antagonism in a cellular context.

Quote Request

Request a Quote for 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.